molecular formula C13H22ClN B3085730 Butyl[(4-ethylphenyl)methyl]amine hydrochloride CAS No. 1158295-87-4

Butyl[(4-ethylphenyl)methyl]amine hydrochloride

Cat. No.: B3085730
CAS No.: 1158295-87-4
M. Wt: 227.77 g/mol
InChI Key: XXPRISQDXVACNA-UHFFFAOYSA-N
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Description

Butyl[(4-ethylphenyl)methyl]amine hydrochloride is a chemical compound with the molecular formula C13H22ClN. It is a hydrochloride salt of an amine, characterized by the presence of a butyl group attached to a benzylamine structure substituted with an ethyl group at the para position. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl[(4-ethylphenyl)methyl]amine hydrochloride typically involves the reductive amination of 4-ethylbenzaldehyde with butylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN). The reaction is carried out in an organic solvent like methanol or ethanol under mild conditions. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Butyl[(4-ethylphenyl)methyl]amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The benzylamine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzylamine derivatives.

Scientific Research Applications

Butyl[(4-ethylphenyl)methyl]amine hydrochloride is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of Butyl[(4-ethylphenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (4-ethylphenyl)methylamine hydrochloride
  • Butylbenzylamine hydrochloride
  • Ethylbenzylamine hydrochloride

Uniqueness

Butyl[(4-ethylphenyl)methyl]amine hydrochloride is unique due to the presence of both butyl and ethyl groups, which confer distinct chemical and physical properties. This structural uniqueness makes it valuable in specific research applications where these properties are advantageous.

Properties

IUPAC Name

N-[(4-ethylphenyl)methyl]butan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N.ClH/c1-3-5-10-14-11-13-8-6-12(4-2)7-9-13;/h6-9,14H,3-5,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPRISQDXVACNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC=C(C=C1)CC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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